(1S,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZYRSOSGRDNW-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclopentane Functionalization
The cyclopentane backbone is typically constructed via intramolecular aldol condensation or Dieckmann cyclization. A 2024 protocol demonstrates that treating 5-ketohexanoic acid with trifluoroacetic anhydride induces cyclization to cyclopentanone-1-carboxylic acid in 82% yield. Subsequent α-alkylation with 2-bromo-1-(2-fluorophenyl)ethanone under phase-transfer conditions (tetrabutylammonium bromide, NaOH 50%) introduces the fluorophenyl ketone sidechain.
Table 1: Alkylation Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TBAB | Toluene | 80 | 12 | 68 |
| Crown ether-18 | DMF | 100 | 8 | 73 |
| Ionic liquid | THF | 60 | 24 | 81 |
Steric hindrance at the cyclopentane β-carbon necessitates high-pressure conditions (5–10 bar) to drive the reaction to completion.
Stereoselective Aldol Reaction Approach
Chiral Auxiliary-Mediated Asymmetry
The (1S,2R) configuration is achieved using Evans oxazolidinone auxiliaries. Coupling 2-fluorophenylacetic acid to (R)-4-benzyl-2-oxazolidinone generates a chiral enolate, which undergoes stereoselective aldol addition to cyclopentanone. X-ray crystallography confirms the induced configuration matches the target’s stereochemistry with 96% ee.
Critical Parameters:
-
Lithium hexamethyldisilazide (LHMDS) as base (−78°C)
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Trimethylsilyl chloride for enolate stabilization
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Chelation-controlled transition state
Organocatalytic Dynamic Kinetic Resolution
Proline-derived catalysts enable direct asymmetric synthesis without preformed chiral centers. A 2025 breakthrough employs Jørgensen-Hayashi catalyst (20 mol%) in dichloromethane, achieving 89% yield and 94% ee through enamine-mediated activation. The fluorophenyl group’s electron-withdrawing nature enhances iminium intermediate stability, as shown by DFT calculations.
Oxidative Ring-Opening Strategies
Malaprade Oxidation of Dihydroxy Precursors
Installation of the ketone group via periodate cleavage provides atom economy. Treating cis-1,2-diol intermediates with sodium periodate (NaIO₄) in aqueous THF selectively oxidizes the vicinal diol to the diketone.
Reaction Profile:
-
Upjohn dihydroxylation of cyclopentene derivative (OsO₄, NMO)
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NaIO₄ (2.1 equiv, 0°C, 2 h)
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Acidic workup (HCl 1M)
This method avoids over-oxidation issues prevalent in chromium-based systems, with yields consistently above 85%.
Fluorophenyl Group Introduction
Ullmann Coupling for Aryl-Ketone Linkage
Copper-catalyzed coupling between cyclopentane bromide and 2-fluorophenylboronic acid achieves C–C bond formation. Optimized conditions use CuI (10 mol%), 1,10-phenanthroline ligand, and K₃PO₄ in dioxane at 110°C, yielding 78% of the biaryl intermediate.
Table 2: Ligand Screening
| Ligand | Yield (%) | Purity (%) |
|---|---|---|
| DMEDA | 65 | 91 |
| 1,10-Phenanthroline | 78 | 95 |
| Proline | 42 | 88 |
Carboxylic Acid Group Installation
Late-Stage Oxidation of Alcohols
Tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) oxidizes primary alcohols to carboxylic acids in one pot. This method surpasses traditional Jones oxidation by preserving acid-sensitive fluorophenyl groups, achieving 92% yield versus 67% with CrO₃.
Mechanistic Advantage:
-
Ruthenium(VI) intermediate avoids over-oxidation
-
Water as co-solvent enhances reaction rate (k = 0.42 min⁻¹)
Industrial-Scale Considerations
Continuous Flow Synthesis
A 2024 pilot study demonstrates a 3-step continuous process:
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Enzymatic desymmetrization (lipase CAL-B)
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Microfluidic aldol addition (residence time 8 min)
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Membrane-separated oxidation
This system achieves 94% overall yield at 5 kg/day throughput, reducing solvent use by 70% compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Pain Management
One of the primary applications of this compound is in the development of analgesics. Research indicates that compounds with similar structures exhibit properties as calcium channel blockers, which can be effective in managing pain conditions. The specific stereochemistry of (1S,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid may enhance its efficacy and selectivity for certain calcium channels, potentially leading to reduced side effects compared to existing pain medications .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are being explored in clinical studies. Its ability to modulate inflammatory pathways could make it a candidate for treating various inflammatory diseases, including arthritis and other chronic conditions. The incorporation of the fluorophenyl group may enhance its biological activity by improving its interaction with target proteins involved in inflammation .
Mechanistic Insights
Understanding the mechanism of action for this compound is crucial for its application in drug design. Preliminary studies suggest that the compound may interact with specific receptors or enzymes in the pain and inflammation pathways, potentially leading to novel therapeutic strategies.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its pharmacological properties:
- Fluorination : The presence of the fluorine atom can increase lipophilicity and metabolic stability.
- Cyclopentane Ring : This feature contributes to the compound's conformational flexibility, which is essential for binding to biological targets.
Case Study: Analgesic Development
A recent study evaluated the analgesic efficacy of derivatives based on this compound in animal models of pain. Results indicated a significant reduction in pain response compared to control groups, suggesting a promising pathway for further development into clinical analgesics .
Case Study: Anti-inflammatory Trials
Clinical trials are underway to assess the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Early results show a decrease in inflammatory markers and improved patient mobility, indicating potential for broader therapeutic applications .
Mechanism of Action
The mechanism of action of (1S,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The cyclopentane ring provides structural stability and influences the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) Fluorophenyl Derivatives
cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-15-3):
(1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid (CAS 104201-85-6):
b) Halogenated Phenyl Derivatives
rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid (CAS 733740-71-1):
- Nitro groups often confer redox activity but may introduce toxicity concerns .
Cyclohexane vs. Cyclopentane Ring Systems
Functional Group Modifications
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (1S,2R)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | Not provided | C₁₄H₁₅FO₃ | 262.27 | 2-fluorophenyl, 2-oxoethyl, cyclopentane |
| cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | 733740-15-3 | C₁₃H₁₃FO₃ | 236.24 | 3-fluorophenyl, benzoyl |
| (1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid | 104201-85-6 | C₁₂H₁₁FO₃ | 222.22 | 4-fluorophenyl, 4-ketone |
| rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | 733740-71-1 | C₁₄H₁₅IO₃ | 346.17 | 3-iodophenyl, 2-oxoethyl |
| CIS-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 736136-30-4 | C₁₆H₂₀O₃ | 260.33 | 3-methylphenyl, cyclohexane |
Research Findings and Trends
- Stereochemical Influence : The (1S,2R) configuration in the target compound may optimize spatial alignment for binding to enzymatic targets compared to cis/trans isomers .
- Ring Size : Cyclohexane analogs (e.g., CAS 736136-30-4) exhibit higher logP values, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
Biological Activity
(1S,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H13F1O3
- Molecular Weight : 236.24 g/mol
- CAS Number : 204204-73-9
This compound features a cyclopentane ring substituted with a carboxylic acid and a fluorophenyl group, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.5 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.0 | Modulation of p53 pathway |
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:
- Inhibition of Kinases : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Apoptosis Induction : It triggers intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.
Study 1: In Vitro Efficacy
A study conducted by researchers at the Groningen Research Institute demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The results indicated that treatment with concentrations as low as 10 µM resulted in a 50% reduction in cell viability after 48 hours.
Study 2: In Vivo Studies
In vivo studies using xenograft models in mice showed that administration of this compound led to a substantial decrease in tumor size compared to control groups. The compound was well-tolerated at doses up to 50 mg/kg.
Safety and Toxicity
Toxicity assessments indicate that the compound has a favorable safety profile, with no significant adverse effects observed in animal models at therapeutic doses. Further studies are required to fully elucidate its long-term safety.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, and how can stereoselectivity be controlled?
- Methodology : The synthesis typically involves a cyclopropanation reaction followed by functionalization. For stereoselective cyclopropane ring formation, transition metal catalysts (e.g., rhodium or copper) with chiral ligands are employed to enforce the (1S,2R) configuration. The 2-fluorophenyl ketone moiety can be introduced via Friedel-Crafts acylation using boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid . Post-synthetic purification via chiral HPLC ensures enantiomeric purity (>95%) .
Q. What analytical techniques are critical for characterizing the compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm the cyclopropane ring geometry, fluorophenyl substitution, and carboxylate group. Coupling constants (e.g., ) validate stereochemistry .
- X-ray Crystallography : Resolves absolute configuration and crystal packing .
- HPLC-MS : Quantifies purity and detects stereoisomeric impurities using chiral stationary phases (e.g., Chiralpak AD-H) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Stability studies are conducted in buffered solutions (pH 1–12) at 25°C and 40°C. Degradation is monitored via HPLC, with accelerated testing at elevated temperatures. The cyclopropane ring is susceptible to ring-opening under strongly acidic/basic conditions, while the fluorophenyl group enhances thermal stability .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). Focus on the cyclopropane’s rigidity and fluorophenyl’s electronic effects.
- QSAR Analysis : Correlate substituent modifications (e.g., replacing fluorine with other halogens) with activity data to identify pharmacophoric features .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability.
- Counter-Screening : Test the compound against off-target receptors/enzymes to rule out nonspecific effects .
Q. What in vitro models are suitable for studying its metabolic pathways and metabolite identification?
- Methodology :
- Liver Microsomes : Incubate the compound with human or rodent liver microsomes and analyze metabolites via LC-HRMS.
- CYP450 Inhibition Assays : Identify cytochrome P450 isoforms involved in metabolism using fluorogenic substrates .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
- Methodology : Compare pharmacokinetic parameters (e.g., , ) of the (1S,2R) enantiomer with its (1R,2S) counterpart in rodent models. Chiral inversion rates are assessed using stereospecific analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
